2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide
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Description
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide, also known as EMA401, is a novel drug that is being researched for its potential therapeutic effects on chronic pain.
Scientific Research Applications
Synthesis and Antibacterial Agents
Compounds structurally related to the specified chemical have been synthesized for their potential antibacterial activities. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have been synthesized and exhibited significant antibacterial activity (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Anticonvulsant Activity
Another study focused on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives to determine their anticonvulsant activity. This research suggests the potential neurological applications of compounds containing the imidazole ring, similar to the compound (Zeynep Aktürk, F. Kılıç, K. Erol, Varol Pabuccuoglu, 2002).
Potential PET Tracers
Compounds containing imidazopyridine- and purine-thioacetamide derivatives have been synthesized as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), indicating their utility in diagnostic imaging and tracing molecular interactions in vivo (Mingzhang Gao, Min Wang, Q. Zheng, 2016).
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-17-9-7-16(8-10-17)23-12-11-21-20(23)27-14-19(24)22-15-5-4-6-18(13-15)25-2/h4-13H,3,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGYPMLQQOIGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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